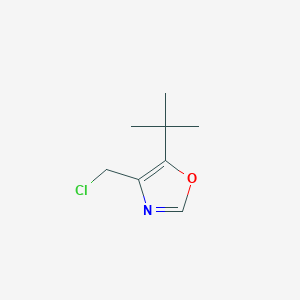
5-(t-Butyl)-4-(chloromethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, a cyclization reaction was used to synthesize a 4-chloro-2,5-bis(4-fluorophenyl)oxazole monomer, which was then converted to poly(aryl ether)s through nucleophilic substitution reactions . This suggests that similar synthetic strategies could potentially be applied to synthesize 5-(t-Butyl)-4-(chloromethyl)oxazole, although the specifics would depend on the reactivity of the substituents and the conditions employed.
Molecular Structure Analysis
The structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of substituents like chloromethyl and t-butyl groups would influence the electronic distribution and steric hindrance within the molecule. The papers do not provide direct information on the molecular structure of 5-(t-Butyl)-4-(chloromethyl)oxazole, but NMR spectroscopy techniques, as mentioned in the second paper, could be used to elucidate the structure of such compounds .
Chemical Reactions Analysis
The reactivity of oxazole derivatives can vary significantly depending on the nature of the substituents. The first paper describes the use of nucleophilic substitution to modify the oxazole monomer , while the second paper discusses the transformation of triazole oxides under acidic conditions and their subsequent reduction . These reactions indicate that 5-(t-Butyl)-4-(chloromethyl)oxazole could potentially undergo similar transformations, with the chloromethyl group being a likely site for nucleophilic attack.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Corrosion Inhibition
Oxazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 4,5-dihydro-1,3-oxazole ligands, also known as 2-oxazolines, are noted for their effectiveness in preventing corrosion and dissolution of metals in acidic environments. These compounds function as efficient inhibitors by forming a protective layer on the metal surface, thereby reducing the rate of corrosion in acidic media. The variation in inhibitive efficiency is primarily influenced by the type and nature of the substituents present in the inhibitor molecule, demonstrating that specific oxazole derivatives can offer high inhibition efficiency, up to 99.6%, under certain conditions (Bentiss et al., 2007).
Synthetic Applications
Oxazole compounds serve as versatile intermediates in organic synthesis. The coordination chemistry of oxazoline ligands, for example, has found widespread use in transition metal-catalyzed asymmetric organic syntheses. Their structural features, such as the presence of chiral centers near the donor atoms, make them attractive for the design of chiral auxiliaries and ligands. This versatility stems from their straightforward synthesis from readily available precursors and the ease of modulating their chiral centers, which are crucial for asymmetric synthesis (Gómez et al., 1999).
Biological Applications
In the realm of biomedical research, oxazole derivatives have been evaluated for their potential as inhibitors of amyloid fibril formation, a process implicated in various neurodegenerative diseases. Certain oxazoles bearing specific substituents have shown significant efficacy in reducing amyloidogenesis, indicating their potential utility in the development of therapeutic agents against diseases such as Alzheimer's. The effectiveness of these compounds in binding to target proteins and inhibiting the formation of amyloid fibrils underscores their potential for further development as therapeutic agents (Razavi et al., 2005).
Propriétés
IUPAC Name |
5-tert-butyl-4-(chloromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)10-5-11-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAENJSGPEBONHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(t-Butyl)-4-(chloromethyl)oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)
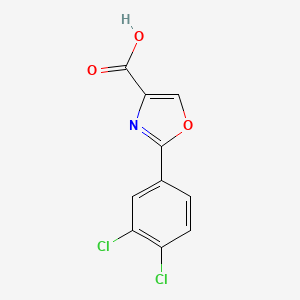
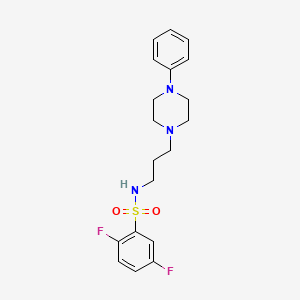
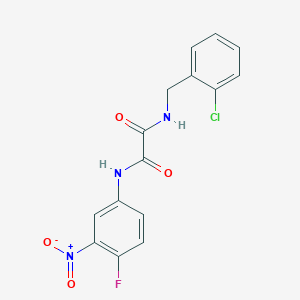
![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)
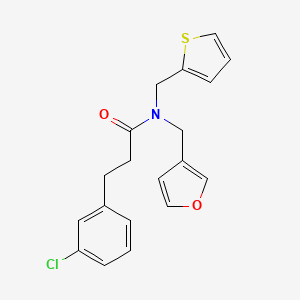
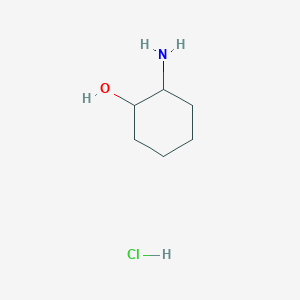
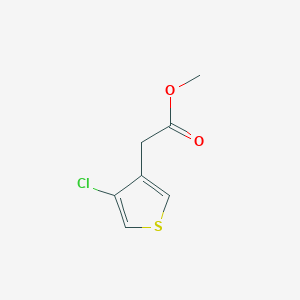
![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
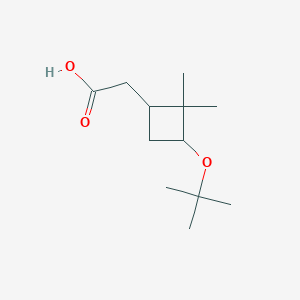
![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)
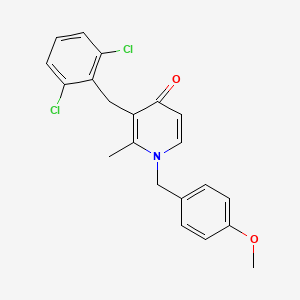
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)